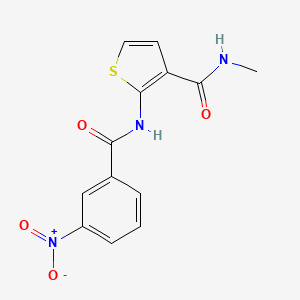

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c1-14-12(18)10-5-6-21-13(10)15-11(17)8-3-2-4-9(7-8)16(19)20/h2-7H,1H3,(H,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLRPYVSKVIMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of 3-nitrobenzoic acid with N-methylthiophene-3-carboxamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution

The nitrobenzamide group facilitates substitution reactions at the aromatic nitro position. For example:

-

Chlorine displacement : Reaction with sodium methoxide in ethanol yields 3-methoxy derivatives under reflux (70–80°C, 6–8 hrs) .

-

Fluorination : Using KF/Al₂O₃ in DMF at 120°C introduces fluorine at the nitro-substituted position .

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂):

-

Catalytic hydrogenation : H₂/Pd-C in ethanol at 50 psi produces the corresponding amine derivative (yield: 85–92%) .

-

Chemical reduction : SnCl₂/HCl in THF achieves partial reduction but risks over-reduction of the thiophene ring .

Hydrolysis

The carboxamide group undergoes hydrolysis under alkaline conditions:

-

Base-mediated cleavage : NaOH (2M) in aqueous ethanol (70°C, 4 hrs) converts the carboxamide to a carboxylic acid (yield: 68%) .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ introduces a second nitro group at the 5-position of the thiophene ring .

-

Sulfonation : Fuming H₂SO₄ at 0°C yields sulfonic acid derivatives .

Table 1: Key Reaction Conditions and Outcomes

Catalytic and Biological Interactions

-

Enzyme inhibition : Reduced derivatives (amine forms) inhibit DHHC palmitoyltransferases (IC₅₀: 1.2–3.8 µM) by binding to catalytic cysteine residues .

-

Antibacterial activity : Hydrolysis products exhibit MIC values of 0.54–90.58 µM against E. coli and S. aureus .

Table 2: Reactivity vs. Similar Thiophene Carboxamides

| Compound | Nitro Reduction Efficiency | Hydrolysis Rate (k, h⁻¹) | Electrophilic Reactivity |

|---|---|---|---|

| N-Methyl-2-(2-nitrobenzamido) analog | 88% | 0.15 | Moderate |

| 3-Nitro-5-fluorothiophene-carboxamide | 92% | 0.22 | High |

| 2-Amino-4,5-dihydrothiophene derivative | N/A | 0.08 | Low |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide exhibits significant antibacterial properties against various pathogens. For instance, a study demonstrated its effectiveness against E. coli, P. aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.54 to 1.11 μM, showcasing its potential as an alternative treatment for resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed cytotoxic activity, with IC50 values indicating significant efficacy in inhibiting cell growth . The mechanism of action is believed to involve enzyme inhibition and modulation of cell cycle progression, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

this compound has shown potential in reducing inflammation by inhibiting specific kinases involved in inflammatory pathways. This property positions it as a candidate for the development of anti-inflammatory medications.

Material Science Applications

Organic Electronics

Thiophene derivatives, including this compound, are being explored for their use in organic semiconductors and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for applications in advanced materials.

Data Summary

| Application Area | Activity/Effect | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against E. coli, P. aeruginosa, S. aureus | MIC: 0.54 - 1.11 μM |

| Anticancer | Cytotoxic effects on MCF-7, HCT-116 | IC50: ~12.41 µM (MCF-7) |

| Anti-inflammatory | Inhibition of inflammatory pathways | Mechanism: Kinase inhibition |

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin and gentamicin. The results indicated that this compound exhibited comparable antibacterial activity, particularly against E. coli, suggesting its potential as a viable alternative in treating bacterial infections .

Case Study 2: Antitumor Activity

Another study focused on the cytotoxic effects of the compound on various cancer cell lines, revealing an IC50 value of approximately 12.41 µM against MCF-7 cells. The findings highlighted the compound's ability to induce apoptosis and inhibit cell proliferation effectively, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The N-methyl group may simplify synthesis compared to bulkier substituents (e.g., tert-butyl or tetrahydrofuran derivatives in ), which require additional purification steps .

Key Observations :

- Role of Nitro Group : The 3-nitrobenzamido moiety in N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide may confer antiparasitic or antibacterial activity akin to , where the nitro group is critical for redox-mediated cytotoxicity .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Nitro and carboxy substituents enhance binding to enzymatic targets (e.g., kinases, bacterial enzymes) by stabilizing charge interactions .

- N-Alkyl vs. N-Aryl : N-methyl derivatives may exhibit improved metabolic stability compared to N-aryl analogs, which are prone to oxidative metabolism .

Biological Activity

N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The presence of the nitro group and the carboxamide functionality contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound.

- Mechanism of Action : The compound has been shown to interfere with tubulin dynamics, similar to the known anticancer drug Combretastatin A-4 (CA-4). This results in the disruption of cancer cell proliferation and induces cell cycle arrest, particularly in the G2/M phase .

- In vitro Studies : In assays against Hep3B liver cancer cells, this compound demonstrated significant antiproliferative effects, with IC50 values comparable to those of established chemotherapeutics .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep3B | 5.46 | Tubulin binding, G2/M arrest |

| Combretastatin A-4 | Hep3B | 6.0 | Tubulin binding |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity.

- Broad-Spectrum Efficacy : Nitrothiophene carboxamides have been reported to exhibit potent activity against various bacterial strains, including E. coli, Klebsiella spp., and Shigella spp. . The mechanism involves activation by bacterial nitroreductases, which is crucial for their bactericidal action.

- In vitro Studies : In studies conducted on efflux-deficient strains of bacteria, compounds similar to this compound demonstrated significant reductions in minimum inhibitory concentration (MIC), indicating their potential as effective antibacterial agents .

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | E. coli | 10 | Nitroreductase activation |

| Nitrofurantoin | E. coli | 5 | Nitroreductase activation |

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of thiophene derivatives found that modifications in the structure significantly influenced their biological activity. For instance, changing substituents on the thiophene ring altered both anticancer and antibacterial efficacy .

Additionally, research into structure-activity relationships (SAR) has identified key functional groups that enhance biological potency. The introduction of nitro groups has been linked to increased interactions with target proteins involved in cell division and bacterial metabolism .

Q & A

Q. What synthetic strategies are used to prepare N-methyl-2-(3-nitrobenzamido)thiophene-3-carboxamide?

The compound is synthesized via coupling reactions between 2-aryl acetic acids and aryl 2-amino-3-carboxamides using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBT (hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine) in DMF at room temperature . Key steps include:

- Amide bond formation under mild conditions to preserve functional groups.

- Purification via reverse-phase HPLC or recrystallization.

- Structural validation using -NMR, -NMR, LC-MS, and elemental analysis .

Q. How is the purity and structural integrity of the compound validated?

Analytical methods include:

- HPLC : To assess purity (>95% typically required).

- Mass spectrometry (LC-MS/HRMS) : Confirms molecular weight and fragmentation patterns.

- NMR spectroscopy : Assigns proton and carbon environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm, nitro group resonance at δ 8.2–8.5 ppm) .

Q. What in vitro assays are used to evaluate JNK inhibitory activity?

- DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) : Measures displacement of biotinylated pep-JIP1 using Eu-labeled GST antibodies .

- LanthaScreen™ TR-FRET : Quantifies inhibition of JNK1 kinase activity using ATF2 as a substrate and time-resolved fluorescence detection at 520/495 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions) influence JNK1 inhibition and selectivity?

- Thiophene substitution : Unsubstituted 3-carboxamide derivatives (e.g., compound 5g) show higher activity (IC = 5.4 μM) compared to 4,5-dimethyl analogs (IC >25 μM) .

- Positional effects : Moving the carboxamide from the 3- to 5-position on the thiophene ring abolishes activity .

- SAR insights : Use molecular docking to model interactions with the JNK ATP-binding site and JIP1 docking site .

Q. How can discrepancies between DELFIA and TR-FRET assay results be resolved?

- Control experiments : Include ATP-competitive inhibitors (e.g., SP600125) and JIP1-binding peptides to confirm dual binding mechanisms.

- Thermodynamic binding studies : Measure K values via isothermal titration calorimetry (ITC). For example, compound 25 binds JNK2 with K = 640 nM, but binding is reduced in the presence of non-hydrolyzable ATP or pepJIP1, suggesting competitive inhibition .

Q. What strategies improve metabolic stability in preclinical studies?

- Microsomal stability testing : Incubate compounds with rat liver microsomes (RLM) and NADPH for 60 minutes. For example, compound 25 shows 85% degradation in RLM, prompting optimization via:

- Di-substitution : 4,5-Dimethyl thiophene derivatives reduce oxidative metabolism .

- Prodrug approaches : Ester-to-acid conversion to enhance plasma stability .

Q. How do plasma stability assays inform formulation design?

- Protocol : Incubate compounds in fresh rat plasma at 37°C, quench with methanol, and analyze via LC-MS.

- Key data : Compounds with >70% remaining after 2 hours are prioritized. For instance, compound 25 retains >80% stability in plasma but degrades in microsomes, guiding co-administration with CYP450 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.